4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline
Description
4-Fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline (CAS: 1443979-84-7) is a nitroaniline derivative with a molecular formula of C₁₅H₁₅FN₂O₃ and a molecular weight of 290.29 g/mol . The compound features:
- A 2-nitroaniline core (nitro group at the ortho position relative to the amine).
- A 4-fluoro substituent on the aromatic ring.
- An N-[2-(3-methylphenoxy)ethyl] side chain, introducing a phenoxyethyl group with a methyl substituent on the phenyl ring.
Properties
IUPAC Name |
4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c1-11-3-2-4-13(9-11)21-8-7-17-14-6-5-12(16)10-15(14)18(19)20/h2-6,9-10,17H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZKSJMHEZAWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-fluoro-2-nitroaniline Core
The 4-fluoro-2-nitroaniline moiety is a crucial intermediate in the synthesis of the target compound. Efficient and high-purity synthesis of this intermediate is essential.
1.1 Synthesis via Nitration of p-Fluoroacetanilide Using Microchannel Reactor Technology
-
- Starting material: p-fluoroacetanilide.
- Nitrating agent: Nitric acid.
- Reactor: Corning high-flux continuous flow microchannel reactor.
- Reaction conditions: Preheating at 30–70 °C, reaction times 50–200 seconds.
- Hydrolysis: Post-nitration hydrolysis at 90–100 °C for 2–4 hours.
- Purification: Filtration, washing with ice water, petroleum ether treatment, and vacuum drying at 50 °C.
| Parameter | Value |
|---|---|
| Molar ratio (p-fluoroacetanilide : HNO3) | 1.0 : 1.3 |
| Flow rates (mL/min) | Acetic acid-acetic anhydride solution: 40–100 mL/min Nitric acid aqueous solution: 4–30 mL/min |
| Reaction temperature | 30–70 °C |
| Reaction time | 50–200 seconds |
| Hydrolysis temperature | 90–100 °C |
| Hydrolysis time | 2–4 hours |
| Yield | Up to 93% |
| Purity (HPLC) | 99.6% |
-
- Continuous flow microreactor allows precise control of reaction parameters.
- Enhanced mass transfer and heat dissipation improve selectivity and yield.
- High purity and yield suitable for industrial scale.
Proposed Synthetic Route for 4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline
Given the above methods for the key intermediates, the preparation of the target compound likely involves:
- Synthesis of 4-fluoro-2-nitroaniline by nitration of p-fluoroacetanilide as described in section 1.
- Introduction of the N-[2-(3-methylphenoxy)ethyl] substituent through nucleophilic substitution or alkylation of the amino group in 4-fluoro-2-nitroaniline.
- This step may involve:
- Preparation of 2-(3-methylphenoxy)ethyl halide or tosylate as an electrophile.
- Reaction with 4-fluoro-2-nitroaniline under basic conditions to form the N-alkylated product.
- This step may involve:
- Purification and crystallization to obtain the final compound.
Summary Table of Key Preparation Steps and Conditions
| Step | Reactants/Conditions | Temperature (°C) | Time | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|---|
| Nitration of p-fluoroacetanilide | p-fluoroacetanilide, HNO3, acetic acid/anhydride, microreactor | 30–70 | 50–200 s | ~93 | 99.6% | Continuous flow microreactor |
| Hydrolysis | Acid hydrolysis of nitrated product | 90–100 | 2–4 h | — | — | Post-nitration step |
| Methylation of fluoro-nitroaniline | 4-fluoro-3-nitroaniline, paraformaldehyde, H2SO4 | 30–45 | 2–3 h | ~83 | ≥99.0% | Model for N-substitution |
| Neutralization & Crystallization | NH3 (10–28%), methanol, reflux, cooling | 5–15 | 1–2 h | — | — | Product isolation and purification |
Research Findings and Practical Considerations
- Environmental and Safety Aspects:
- Use of concentrated sulfuric acid and nitric acid requires careful handling and appropriate waste treatment.
- The microchannel reactor technology significantly reduces reaction hazards by minimizing reaction volumes and improving heat management.
- Industrial Applicability:
- The described methods are scalable to multi-kilogram batches with consistent quality.
- High purity (>99%) products are achievable, suitable for pharmaceutical or high-end chemical applications.
- Optimization:
- Reaction temperature and reagent feed rates are critical for maximizing yield and minimizing by-products.
- Post-reaction purification by crystallization in methanol/water mixtures ensures removal of impurities.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as iron (Fe) or tin (Sn) in acidic conditions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction can lead to the formation of aniline derivatives.
Scientific Research Applications
4-Fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline is widely used in scientific research due to its unique chemical properties. It finds applications in:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials and in the manufacturing of chemical products.
Mechanism of Action
The mechanism by which 4-Fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Substituent Effects: Positional Isomers and Functional Groups
Ortho vs. Para Nitroaniline Derivatives
- 2-Nitroaniline Derivatives :
The ortho nitro group in the target compound induces strong intramolecular hydrogen bonding between the nitro oxygen and the amine hydrogen, reducing solubility in polar solvents but enhancing thermal stability . For example, N-(2-chloroethyl)-2-nitroaniline (4A) exhibits a nitro group tilt angle of 5.7° from the phenyl plane, promoting planar conformations and π-π stacking interactions . - 4-Nitroaniline Derivatives: In contrast, para-substituted analogs (e.g., 2-((4-nitrophenyl)amino)ethyl methanesulfonate (1B)) display weaker intramolecular interactions but stronger dipole-dipole interactions between nitro groups, leading to higher melting points and crystallinity .
Fluorine Substituents
- The 4-fluoro group in the target compound enhances electron-withdrawing effects, stabilizing the nitroaniline core and influencing aromatic π-electron distribution. This contrasts with 2-fluoro-3-methyl-6-nitroaniline (CAS: 1261676-68-9), where fluorine at the meta position relative to the nitro group creates distinct electronic and steric effects .
Side Chain Modifications
Phenoxyethyl vs. Alkyl/Aryl Substituents
- Phenoxyethyl Group: The N-[2-(3-methylphenoxy)ethyl] side chain increases lipophilicity compared to simpler alkyl chains (e.g., N-ethyl-4-fluoro-2-nitroaniline, CAS: 774-22-1) . This enhances membrane permeability but reduces aqueous solubility.
Physicochemical and Structural Properties
Table 1: Key Properties of Selected Nitroaniline Derivatives
Molecular Interactions and Crystallography
- Hydrogen Bonding: The target compound’s ortho nitro group facilitates intramolecular N–H···O hydrogen bonds, as observed in 2-((2-nitrophenyl)amino)ethyl methanesulfonate (1A) . This contrasts with para derivatives, where intermolecular interactions dominate .
- Aromatic Interactions: The phenoxyethyl group introduces additional π-π stacking opportunities with adjacent aromatic systems, similar to N,N’-((1,3-phenylenebis(oxy))bis(ethane-2,1-diyl))bis(2-nitroaniline) (3A), which exhibits enhanced dimerization energy due to multiple aromatic rings .
Biological Activity
4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. Understanding its biological activity can provide insights into its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound features a fluoro group, a nitro group, and a phenoxyethyl moiety, which are significant for its biological interactions. The presence of these functional groups may influence the compound's solubility, permeability, and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial activity of compounds with similar structures. For instance, derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide were synthesized and evaluated for their activity against Mycobacterium tuberculosis (M. tuberculosis) strains. The most potent derivative demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against both standard and rifampicin-resistant strains of M. tuberculosis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Activity Against |
|---|---|---|
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | 4 | M. tuberculosis H 37Rv |
| Compound 3m | 4 | Rifampicin-resistant M. tuberculosis |
| Compound 3e | 64 | M. tuberculosis H 37Rv |
| Compound with ortho-trifluoromethyl group | 16 | M. tuberculosis H 37Rv |
The mechanism underlying the antimicrobial activity of these compounds is believed to involve interference with bacterial cell wall synthesis or function. The presence of nitro groups has been associated with the generation of reactive intermediates that can disrupt cellular processes in bacteria .
Safety Profile
In vitro assessments have indicated a favorable safety profile for some derivatives, showing no significant cytotoxic effects on Vero cell lines at concentrations that exhibit antimicrobial activity . This suggests that while these compounds are effective against pathogens, they may also be safe for use in human cells.
Case Studies
A notable case study involved the evaluation of compound 3m , which was assessed against clinical isolates of resistant M. tuberculosis. It exhibited good activity against rifampicin-resistant strains with an MIC of 4 μg/mL, indicating its potential as a candidate for further development in treating resistant TB strains .
Q & A
Basic Research Questions
Q. What are the key structural features of 4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline, and how do they influence its physicochemical properties?
- Answer: The compound contains a nitro group at the 2-position and a fluorine atom at the 4-position on the aniline ring. The ethyl linker is substituted with a 3-methylphenoxy group, introducing steric bulk and potential π-π interactions. These features affect solubility (via polar nitro and fluoro groups) and intermolecular interactions (e.g., hydrogen bonding between NH and nitro/ether oxygens). The methyl group on the phenoxy moiety may influence crystal packing through weak C-H···π interactions. Similar derivatives in crystal studies show planar nitroaniline rings with tilt angles ≤7.8°, affecting dipole alignment and dimerization energy .
Q. What synthetic routes are commonly employed to prepare this compound?
- Answer: Nucleophilic substitution is a standard approach. For example:
- React 2-fluoro-4-nitroaniline with 2-(3-methylphenoxy)ethyl mesylate or tosylate in a polar aprotic solvent (e.g., DMF) under reflux.
- Purify via recrystallization from chloroform/hexane mixtures, as demonstrated for analogous nitroaniline derivatives .
- Monitor reaction progress by TLC and confirm purity via powder X-ray diffraction (PXRD) to ensure single-phase material .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) be optimized to resolve the molecular packing and intermolecular interactions of this compound?
- Answer:
- Crystal Growth: Use slow evaporation of chloroform/hexane solutions to obtain high-quality crystals .
- Data Collection: Collect data at low temperature (e.g., 100 K) to minimize thermal motion. Use synchrotron radiation for high-resolution data if twinning or disorder is observed.
- Refinement: Employ SHELXL for refinement, accounting for possible disorder in the ethyl linker or phenoxy group. Compare with analogous structures (e.g., 2-nitroaniline derivatives) to identify common packing motifs .
- Analysis: Use Hirshfeld surfaces to quantify intermolecular interactions (e.g., C-H···O, N-H···O, π-π stacking) .
Q. What computational methods are suitable for analyzing the electronic effects of the 4-fluoro and 2-nitro substituents on the aromatic ring?
- Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to study π-electron distribution and aromaticity. Calculate electrostatic potential maps to identify hydrogen-bonding sites .
- Dimerization Energy: Compare dimerization energies of ortho (2-nitro) vs. para (4-nitro) isomers using dispersion-corrected functionals (e.g., ωB97X-D).
- Spectroscopic Validation: Correlate computed UV-Vis spectra (TD-DFT) with experimental data to validate electronic transitions influenced by substituents .
Q. How do competing intra- and intermolecular interactions influence the crystal packing of this compound?
- Answer: Key interactions include:
- Intramolecular: N-H···O hydrogen bonds between the aniline NH and nitro group, stabilizing a planar conformation.
- Intermolecular:
- C-H···O/F interactions from the ethyl linker or phenoxy group to nitro/fluoro substituents.
- π-π stacking between nitroaniline rings (face-to-face or offset) and aromatic interactions involving the 3-methylphenoxy group.
- Competition: Steric hindrance from the 3-methyl group may reduce π-π stacking efficiency, favoring weaker C-H···O networks. Compare with methyl-free analogs to isolate steric effects .
Q. What strategies can mitigate challenges in purifying this compound due to its solubility properties?
- Answer:
- Recrystallization: Use gradient solvent systems (e.g., chloroform → hexane) to exploit temperature-dependent solubility .
- Chromatography: Employ silica gel chromatography with a mixed mobile phase (e.g., ethyl acetate/hexane, 3:7) to separate polar nitro/byproducts.
- Analytical Validation: Use PXRD to confirm phase purity and DSC to detect polymorphic transitions during purification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
